5-CHLORO-2-METHOXY-N-(5-METHYL-13-THIAZOL-2-YL)BENZAMIDE
Description
5-Chloro-2-methoxy-N-(5-methyl-1,3-thiazol-2-yl)benzamide is an organic compound that features a benzamide core substituted with a chloro and methoxy group, along with a thiazole ring
Properties
IUPAC Name |
5-chloro-2-methoxy-N-(5-methyl-1,3-thiazol-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O2S/c1-7-6-14-12(18-7)15-11(16)9-5-8(13)3-4-10(9)17-2/h3-6H,1-2H3,(H,14,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGELDKRIUKEEQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(S1)NC(=O)C2=C(C=CC(=C2)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-2-methoxy-N-(5-methyl-1,3-thiazol-2-yl)benzamide typically involves the reaction of 5-chloro-2-methoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 5-methyl-1,3-thiazol-2-amine under basic conditions to yield the desired benzamide compound. The reaction conditions often include the use of solvents such as dichloromethane and bases like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-methoxy-N-(5-methyl-1,3-thiazol-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like sodium azide or thiourea under basic conditions.
Major Products Formed
Oxidation: Formation of 5-hydroxy-2-methoxy-N-(5-methyl-1,3-thiazol-2-yl)benzamide.
Reduction: Formation of 5-chloro-2-methoxy-N-(5-methyl-1,3-thiazol-2-yl)benzylamine.
Substitution: Formation of 5-azido-2-methoxy-N-(5-methyl-1,3-thiazol-2-yl)benzamide.
Scientific Research Applications
5-Chloro-2-methoxy-N-(5-methyl-1,3-thiazol-2-yl)benzamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-chloro-2-methoxy-N-(5-methyl-1,3-thiazol-2-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
5-Chloro-2-methoxy-N-(5-methyl-1,3-thiazol-2-yl)benzamide: Known for its unique combination of chloro, methoxy, and thiazole groups.
2-Methoxy-4-acetylamino-5-chloromethyl benzoate: Similar structure but with an acetylamino group instead of a thiazole ring.
N-(5-Methyl-4-phenylthiazol-2-yl)-2-substituted thioacetamides: Contains a thiazole ring but different substituents.
Uniqueness
5-Chloro-2-methoxy-N-(5-methyl-1,3-thiazol-2-yl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both a methoxy and a thiazole group enhances its potential for diverse applications in various scientific fields.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
